2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-[1-[(3-fluorophenyl)methylsulfonyl]piperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S2/c19-15-6-1-4-13(10-15)12-27(23,24)22-8-2-5-14(11-22)17-20-21-18(25-17)16-7-3-9-26-16/h1,3-4,6-7,9-10,14H,2,5,8,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZBMCNCIGOUBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC(=CC=C2)F)C3=NN=C(O3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 393.4 g/mol. The structure features a piperidine ring, a sulfonyl group, and an oxadiazole core, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-oxadiazole ring system exhibit significant antimicrobial properties. A study by Dhumal et al. (2021) highlighted the antimicrobial efficacy of oxadiazole derivatives against various pathogens such as Staphylococcus aureus and Escherichia coli. The compound's structure allows for interaction with bacterial enzymes, potentially inhibiting their function and leading to cell death .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Compound C | Pseudomonas aeruginosa | 64 µg/mL |
The mechanism by which this compound exerts its biological activity is primarily through the inhibition of key bacterial enzymes involved in cell wall synthesis and metabolism. Molecular docking studies have suggested that the compound binds effectively to the active sites of these enzymes, disrupting normal cellular functions.
Case Studies and Research Findings
- Antitubercular Activity : Research conducted by Desai et al. (2018) demonstrated that oxadiazole derivatives exhibit antitubercular activity by targeting the enoyl-acyl carrier protein reductase (InhA) enzyme in Mycobacterium tuberculosis. The binding affinity of these compounds was significantly higher than traditional antibiotics .
- Neuroprotective Effects : Some studies have indicated that certain oxadiazole derivatives also possess neuroprotective properties. For instance, compounds with piperidine moieties showed promise in protecting neuronal cells from oxidative stress-induced damage .
- Agricultural Applications : Recent findings suggest that oxadiazole derivatives may also be effective against agricultural pathogens. A study noted that one derivative exhibited superior antibacterial activity against Xanthomonas oryzae, a pathogen responsible for rice bacterial blight.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Dhumal et al., 2021 |
| Antitubercular | Inhibition of M. tuberculosis growth | Desai et al., 2018 |
| Neuroprotective | Protection against oxidative stress | Dhumal et al., 2021 |
| Agricultural Pathogen Control | Effective against rice bacterial blight | BenchChem Report |
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 3-fluorobenzyl sulfonyl group in the target compound likely increases hydrophilicity compared to bromobenzyl or aliphatic thioether analogues, improving aqueous solubility .
- Drug-Likeness : Piperidine-containing oxadiazoles (e.g., and ) often comply with Lipinski’s rules, suggesting favorable oral bioavailability .
Research Findings and Implications
- Antibacterial Superiority : Sulfonyl-substituted oxadiazoles (e.g., ) outperform commercial bactericides like thiodiazole copper (EC₅₀: >10 µg/mL) due to enhanced electron-withdrawing effects and steric compatibility with bacterial enzyme active sites .
- Toxicity Considerations : Fluorinated benzyl groups (e.g., 3-fluoro vs. 4-fluoro) may reduce mammalian cytotoxicity compared to chlorinated analogs, as seen in toxicity studies of trifluoromethoxy-substituted oxadiazoles .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(1-((3-fluorobenzyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole?
The synthesis typically involves multi-step reactions, starting with the formation of the piperidine-sulfonyl intermediate. Key steps include:
- Sulfonylation : Reacting 3-fluorobenzyl chloride with piperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonyl-piperidine core .
- Oxadiazole ring formation : Coupling the sulfonyl-piperidine intermediate with thiophene-2-carboxylic acid hydrazide via cyclization using POCl₃ or EDCI/HOBt .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (DMSO/water) to isolate the final compound .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- NMR spectroscopy : ¹H/¹³C NMR to verify the integration of protons (e.g., thiophene protons at δ 7.0–7.5 ppm) and sulfonyl/piperidine groups .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 435.08) .
- Elemental analysis : Validate C, H, N, S content (±0.4% theoretical) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Enzyme inhibition assays : Test against kinases or proteases due to the sulfonyl and oxadiazole groups’ affinity for catalytic sites .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
- Binding studies : Fluorescence quenching or surface plasmon resonance (SPR) to assess interactions with target proteins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Modify substituents : Replace the 3-fluorobenzyl group with electron-withdrawing (e.g., Cl, CF₃) or bulky groups to enhance target binding .
- Oxadiazole ring substitution : Introduce methyl or nitro groups at the 3-position to alter electronic properties and solubility .
- Piperidine ring optimization : Test N-alkylation (e.g., methyl, ethyl) to improve metabolic stability .
Q. How should contradictions in spectroscopic or crystallographic data be resolved?
- Cross-verification : Combine X-ray crystallography (using SHELXL ) with DFT calculations to resolve ambiguities in bond lengths/angles .
- Dynamic NMR : Assess temperature-dependent spectra to identify conformational flexibility in the piperidine ring .
- Synchrotron data : Collect high-resolution diffraction data to address twinning or disorder in crystals .
Q. What experimental strategies address challenges in crystallizing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
